N-[(4-fluorophenyl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine
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Overview
Description
N-[(4-fluorophenyl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine is a chemical compound known for its unique structure and properties This compound features a pyrazole ring substituted with a fluorophenyl group, a methyl group, and an isobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine typically involves the reaction of 4-fluorobenzyl bromide with 3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N-[(4-fluorophenyl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- N-[(4-fluorophenyl)methyl]-3-methyl-1-(2-methylpropyl)-1H-indazole-3-carboxamide
Uniqueness
N-[(4-fluorophenyl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its fluorophenyl group enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C15H20FN3 |
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Molecular Weight |
261.34 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-methyl-1-(2-methylpropyl)pyrazol-4-amine |
InChI |
InChI=1S/C15H20FN3/c1-11(2)9-19-10-15(12(3)18-19)17-8-13-4-6-14(16)7-5-13/h4-7,10-11,17H,8-9H2,1-3H3 |
InChI Key |
VFVUYWFJARGCCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=CC=C(C=C2)F)CC(C)C |
Origin of Product |
United States |
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